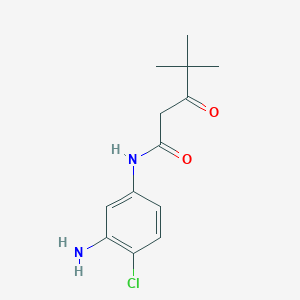
N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide, also known as ACPCA, is a chemical compound that has been of great interest to researchers due to its potential applications in various fields. ACPCA is a small molecule that belongs to the class of organic compounds known as amides. It has a molecular weight of 294.77 g/mol and a chemical formula of C14H19ClN2O2.
作用機序
N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide works by binding to the active site of GDH, thereby preventing the enzyme from converting glutamate to α-ketoglutarate. This results in a decrease in the levels of glutamate in the brain, which has been shown to have a neuroprotective effect.
Biochemical and Physiological Effects
N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit GDH, N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide has been shown to have antioxidant properties, which may help to protect against oxidative stress in the brain. It has also been shown to have anti-inflammatory effects, which may help to reduce inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide is its high potency as a GDH inhibitor. This makes it a useful tool for studying the role of GDH in various neurological disorders. However, one of the limitations of N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide is its relatively short half-life, which may limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for research on N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide. One area of interest is the development of more potent GDH inhibitors based on the structure of N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide. Another area of interest is the investigation of the potential therapeutic applications of N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide in the treatment of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Finally, there is also interest in the development of new methods for the synthesis of N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide and related compounds.
合成法
N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide can be synthesized through a multi-step process involving the reaction of 4-chloro-3-nitrobenzoic acid with 4,4-dimethyl-3-oxopentanoic acid in the presence of a reducing agent such as zinc and hydrochloric acid. The resulting intermediate is then reacted with 3-aminophenol to form N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide.
科学的研究の応用
N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide has been studied extensively for its potential applications in the field of neuroscience. It has been shown to be a potent inhibitor of the enzyme glutamate dehydrogenase (GDH), which plays a critical role in the regulation of glutamate metabolism in the brain. By inhibiting GDH, N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide has been shown to reduce the levels of glutamate in the brain, which has been linked to various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-13(2,3)11(17)7-12(18)16-8-4-5-9(14)10(15)6-8/h4-6H,7,15H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSCXWVTHCKMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)NC1=CC(=C(C=C1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentan-amide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-bromo-N-[3-(methylthio)phenyl]-2-furamide](/img/structure/B5776064.png)
![N-(2-methoxyphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5776067.png)


![4-{[(4-chlorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5776081.png)




![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5776121.png)
